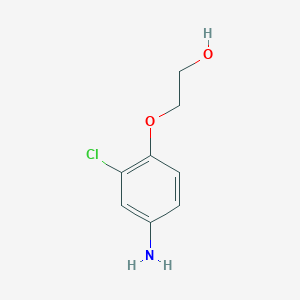
2-(4-Amino-2-chlorophenoxy)ethan-1-ol
Cat. No. B8765640
M. Wt: 187.62 g/mol
InChI Key: GNWWOMXOWQKKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321763B2
Procedure details


A mixture of tert-butyl-(2-(2-chloro-4-nitrophenoxy)ethoxy)dimethylsilane (475 mg, 1.4 mmol) and SnCl2.2H2O (1.07 g, 5.7 mmol) in EtOH (40 mL) was heated to reflux and stirred for 4 hr. After allowing to cool, the mixture was poured into EtOAc (50 mL) and saturated NaHCO3 (50 mL), then filtered through celite. The filtrate was partitioned and the aqueous layer extracted with EtOAc (2×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under vacuum to leave a crude residue. The residue was dry-loaded on to silica gel and purified by column chromatography on silica gel using EtOAc/heptane (2:8 to 1:0) as eluent to give the product (9 mg, 3% yield).
Name
tert-butyl-(2-(2-chloro-4-nitrophenoxy)ethoxy)dimethylsilane
Quantity
475 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([Si]([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=1[Cl:21])(C)C)(C)(C)C.O.O.Cl[Sn]Cl.CCOC(C)=O.C([O-])(O)=O.[Na+]>CCO>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][CH2:9][OH:8])=[C:13]([Cl:21])[CH:14]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
tert-butyl-(2-(2-chloro-4-nitrophenoxy)ethoxy)dimethylsilane
|
|
Quantity
|
475 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OCCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was partitioned
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with EtOAc (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a crude residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(OCCO)C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 mg | |
| YIELD: PERCENTYIELD | 3% | |
| YIELD: CALCULATEDPERCENTYIELD | 3.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

